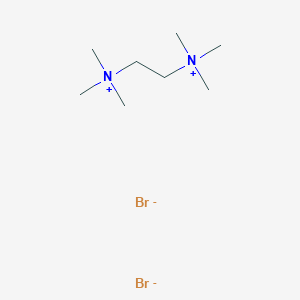
N~1~,N~1~,N~1~,N~2~,N~2~,N~2~-Hexamethylethane-1,2-bis(aminium) dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1~,N~1~,N~2~,N~2~,N~2~-Hexamethylethane-1,2-bis(aminium) dibromide is a quaternary ammonium compound. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its two ammonium groups, each substituted with three methyl groups, making it a highly methylated derivative of ethane-1,2-diamine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~1~,N~2~,N~2~,N~2~-Hexamethylethane-1,2-bis(aminium) dibromide typically involves the methylation of ethane-1,2-diamine. The process can be carried out using methyl iodide or methyl bromide in the presence of a base such as sodium hydroxide. The reaction is usually performed under reflux conditions to ensure complete methylation of the amine groups.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~1~,N~1~,N~2~,N~2~,N~2~-Hexamethylethane-1,2-bis(aminium) dibromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted with other anions, such as chloride or sulfate, through ion exchange reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although the highly methylated nature of the amine groups makes it relatively resistant to oxidation.
Complexation: It can form complexes with metal ions, which can be useful in catalysis and other applications.
Common Reagents and Conditions
Substitution: Reagents such as silver nitrate can be used to facilitate the exchange of bromide ions with other anions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although the reaction conditions need to be carefully controlled to prevent over-oxidation.
Complexation: Metal salts such as zinc chloride or copper sulfate can be used to form complexes with the compound.
Major Products
Substitution: Products include the corresponding chloride or sulfate salts.
Oxidation: Oxidation products may include N-oxides, depending on the reaction conditions.
Complexation: Metal complexes with varying stoichiometries, depending on the metal ion and reaction conditions.
Applications De Recherche Scientifique
N~1~,N~1~,N~1~,N~2~,N~2~,N~2~-Hexamethylethane-1,2-bis(aminium) dibromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound can be used as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Industry: The compound is used in the formulation of disinfectants and sanitizers, leveraging its antimicrobial properties.
Mécanisme D'action
The mechanism of action of N1,N~1~,N~1~,N~2~,N~2~,N~2~-Hexamethylethane-1,2-bis(aminium) dibromide involves its interaction with cell membranes. The positively charged ammonium groups interact with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell lysis. In drug delivery, the compound forms complexes with drugs, enhancing their solubility and facilitating their transport across biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: A related compound with two methyl groups on each nitrogen atom.
N,N-Dimethylethylenediamine: A compound with one methyl group on each nitrogen atom.
Hexamethylenetetramine: A compound with a different structure but similar applications in antimicrobial formulations.
Uniqueness
N~1~,N~1~,N~1~,N~2~,N~2~,N~2~-Hexamethylethane-1,2-bis(aminium) dibromide is unique due to its high degree of methylation, which enhances its stability and resistance to oxidation. This makes it particularly useful in applications where stability under harsh conditions is required.
Propriétés
Numéro CAS |
63296-40-2 |
|---|---|
Formule moléculaire |
C8H22Br2N2 |
Poids moléculaire |
306.08 g/mol |
Nom IUPAC |
trimethyl-[2-(trimethylazaniumyl)ethyl]azanium;dibromide |
InChI |
InChI=1S/C8H22N2.2BrH/c1-9(2,3)7-8-10(4,5)6;;/h7-8H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
DAYDMCVTZCGPET-UHFFFAOYSA-L |
SMILES canonique |
C[N+](C)(C)CC[N+](C)(C)C.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















